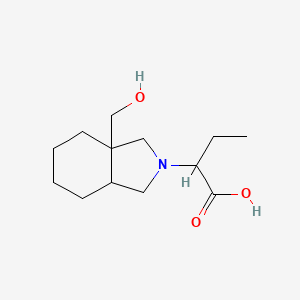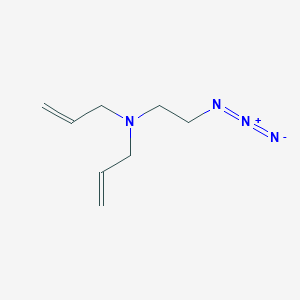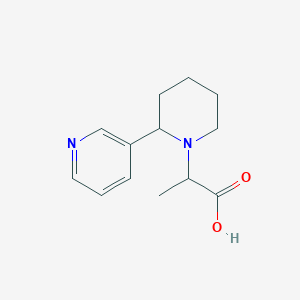![molecular formula C11H18ClNO2 B1478951 2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one CAS No. 2090913-50-9](/img/structure/B1478951.png)
2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one
Descripción general
Descripción
2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one, more commonly referred to as Azaspirane, is an organic compound with a unique structure. It is an important research tool in the field of medicinal chemistry, as it has a wide range of applications in the laboratory. It is also used in a variety of biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The study and synthesis of azaspirocyclic compounds have been a subject of interest due to their potential biological activities and applications in organic synthesis. While specific research on "2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one" is scarce, insights can be drawn from related compounds to understand the scientific applications and interest in such structures. Research on similar azaspirocyclic compounds reveals diverse synthetic routes and structural analyses that contribute to the broader field of organic and medicinal chemistry.
For instance, the synthesis of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives through a stereospecific [3+2] 1,3-cycloaddition highlights the structural complexity and synthetic versatility of azaspirocycles (Chiaroni et al., 2000). These compounds exhibit unique conformations, demonstrating the potential for designing molecules with specific properties and activities.
Another related synthesis involves the formation of 8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones, showcasing the potential for creating novel heterocyclic compounds with spirocyclic frameworks (Mandzhulo et al., 2016). These methodologies offer pathways for developing new compounds with potential applications in drug discovery and development.
Biological Activity and Drug Discovery
Azaspirocyclic compounds are of interest in the search for new therapeutic agents due to their unique structural features. Research into similar compounds, such as the synthesis and evaluation of fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane derivatives, illustrates the pursuit of compounds with anticonvulsant activity (Obniska et al., 2006). These studies underscore the potential of azaspirocyclic compounds in contributing to the development of new medications.
Furthermore, the diversity-oriented synthesis of azaspirocycles emphasizes the strategic exploration of these compounds for chemistry-driven drug discovery (Wipf et al., 2004). By employing multicomponent condensation and other synthetic strategies, researchers aim to access a wide array of functionalized heterocyclic compounds that could serve as valuable scaffolds in pharmaceutical research.
Propiedades
IUPAC Name |
2-chloro-1-[8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2/c1-15-7-9-6-13(10(14)5-12)8-11(9)3-2-4-11/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCJHDYMHRHRNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CN(CC12CCC2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)-3-oxopropanenitrile](/img/structure/B1478870.png)

![5-(2-azidoacetyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478874.png)
![5-(5-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478876.png)



![2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one](/img/structure/B1478881.png)
![3-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1478882.png)
![2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one](/img/structure/B1478885.png)
![3-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one](/img/structure/B1478887.png)
![1-(piperidin-4-yl)octahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1478888.png)
![2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)butanoic acid](/img/structure/B1478890.png)
![5-(3-chloropropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478891.png)